molecular formula C15H14N4OS2 B2389261 N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1170414-75-1

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No.: B2389261
CAS No.: 1170414-75-1
M. Wt: 330.42
InChI Key: IRGASJBOBULZCK-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a distinct molecular architecture with dual thiazole motifs, which are five-membered aromatic rings containing nitrogen and sulfur atoms . This structure classifies it as a derivative of thiazole, a privileged scaffold in medicinal chemistry known for its significant and diverse biological activities . The compound's molecular framework is characterized by an acetamide linker that connects a 4-methylthiazole group to a 2-(phenylamino)thiazole unit, making it a subject of interest in various biochemical and pharmacological research applications. The core thiazole moiety is a common feature in numerous FDA-approved drugs and experimental bioactive molecules, underpinning its substantial research value . Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including but not limited to anticancer , antibacterial , antifungal , anti-inflammatory , and anticonvulsant activities . The presence of two thiazole rings in this specific molecule may enhance its potential to interact with biological targets, as similar multi-heterocyclic structures are frequently explored in drug discovery campaigns . Researchers investigate such compounds primarily for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as tools for probing novel biological pathways. For instance, structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as valuable pharmacological tools . Application Note: This product is intended For Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any other clinical applications. Handling and Storage: The compound should be handled by qualified professionals in a controlled laboratory setting. For specific storage recommendations, please refer to the product's Certificate of Analysis or contact our technical support team.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGASJBOBULZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the reaction of 4-methylthiazole with 2-(phenylamino)thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide.

  • Mechanism of Action : The compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells. Its binding interactions with specific amino acids in the CDK9 active site enhance its inhibitory effects .
  • Case Studies :
    • A study demonstrated that derivatives with thiazole rings showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma). The compound exhibited IC50 values indicating potent anticancer activity .
    • Another investigation into thiazole-integrated pyridine derivatives revealed that these compounds displayed enhanced antitumor activity against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activity:

  • Antitubercular Activity : Research has shown that certain thiazole compounds exhibit significant activity against Mycobacterium tuberculosis. The presence of specific substituents on the thiazole ring enhances their efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .
  • Broad-Spectrum Antimicrobial Effects : The compound has been tested against various bacterial strains, showing promising results that suggest potential use in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound:

  • Modifications at various positions on the thiazole ring significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or form additional hydrogen bonds generally improve potency against targeted enzymes or receptors .
  • The introduction of electron-withdrawing groups has been shown to increase the anticancer efficacy of thiazole derivatives by stabilizing the active conformation of the compound within biological targets .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide with structurally related acetamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Substituents Notable Features
This compound (Target) C₁₅H₁₄N₄OS₂ (inferred) 4-Methylthiazole, 2-(phenylamino)thiazole Bisthiazole core; potential hydrogen-bonding sites from phenylamino and acetamide
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₉N₃OS 4-Phenylthiazole Simpler structure; lacks secondary thiazole or amino substituents
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₄N₂OS₂ 2-Phenylthiazole, thiophen-2-ylmethyl Thiophene substitution; enhanced lipophilicity
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide C₂₃H₁₈N₄O₃S₂ Quinazolinone, sulfamoylphenyl, thioacetamide High melting point (269–315°C); sulfamoyl group aids crystallinity
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide C₂₀H₂₂N₄O₃S Cyclopentylamine, dihydrobenzo-dioxine CDK9 inhibitor; complex substitution enhances target selectivity

Key Observations :

  • Quinazolinone derivatives (e.g., ) exhibit higher thermal stability (melting points >250°C) due to rigid sulfamoyl and heterocyclic frameworks, whereas thiophene-containing analogs (e.g., ) may prioritize membrane permeability.

Biological Activity

N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of the Compound

This compound belongs to a class of thiazole derivatives that have been investigated for their pharmacological properties. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. The lead compound from a related series, identified as 6b, demonstrated high in vitro potency against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism involves the induction of apoptosis and autophagy in cancer cells, leading to cell death .

2.2 In Vivo Studies

In vivo studies using the A375 xenograft model in mice showed that compound 6b significantly reduced tumor growth. This suggests that this compound may have potential as an effective therapeutic agent in cancer treatment .

3. Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications to the thiazole ring and the phenylamino group significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances potency against cancer cells.
  • Methyl Substituents : Methyl groups at specific positions on the thiazole ring have been associated with increased cytotoxicity .
Modification Effect on Activity
Electron-withdrawing groupsIncreased potency
Methyl substituentsEnhanced cytotoxicity
Non-bulky groups at ortho positionPreferred for antimalarial activity

4. Other Biological Activities

In addition to its anticancer properties, thiazole derivatives have shown promise in other areas:

4.1 Antimicrobial Activity

Thiazole compounds have demonstrated antibacterial activity comparable to standard antibiotics such as norfloxacin. This suggests potential applications in treating bacterial infections .

4.2 Anti-inflammatory Effects

Some studies indicate that thiazole derivatives can modulate immune responses and exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

5. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • A study reported the synthesis of various thiazole derivatives and their evaluation against Plasmodium falciparum, indicating potential antimalarial activity .
  • Another investigation highlighted the anticancer activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a benzazole moiety, furthering understanding of structure-activity relationships in this class of compounds .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions .
  • Purity monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

Q. Table 1: Key Reaction Parameters

StepSolventTemperature (°C)Key Reagents
Thiazole cyclizationDMF70Thiourea, ethyl bromoacetate
Substitution reactionDichloromethane254-methylthiazol-2-amine
Acetamide formationAcetonitrileRefluxAcetic anhydride

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole rings and acetamide groups. For example, the methylthiazolyl proton resonates at δ 2.4–2.6 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 381.9 for C₁₅H₁₂ClN₃OS₃) .
  • X-ray crystallography : Resolves bond lengths/angles using SHELX software (e.g., SHELXL for refinement) .

Q. Critical considerations :

  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals suitable for X-ray analysis .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying cytotoxicity across studies)?

Answer:
Contradictions may arise from differences in:

  • Cell line specificity : Test across multiple cancer lines (e.g., HeLa, MCF-7) to identify selective activity .
  • Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .
  • Compound purity : Verify purity (>95%) via HPLC before biological testing .

Q. Methodological approach :

  • Meta-analysis : Compare IC₅₀ values from independent studies to identify trends .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors .

Advanced: What strategies are employed to elucidate the molecular targets and mechanisms of action for this compound?

Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or bacterial enzymes (e.g., FabH in fatty acid biosynthesis) .
  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
  • Transcriptomic profiling : RNA sequencing to detect pathway alterations (e.g., apoptosis, DNA repair) .

Case study :
A thiazole derivative analog was found to inhibit tubulin polymerization, suggesting a microtubule-targeting mechanism . For this compound, similar approaches could be applied.

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

  • Molecular docking : Predict binding modes with targets (e.g., using AutoDock Vina with PDB entries like 3ERT for estrogen receptors) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with cytotoxicity .
  • MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Example :
Docking studies of similar compounds revealed hydrogen bonding between the acetamide group and kinase active sites, guiding rational design .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis in aqueous media; store desiccated at -20°C .
  • Light sensitivity : Protect from UV exposure due to the thiazole ring’s photoreactivity .
  • Solubility : DMSO is preferred for biological assays (solubility >10 mM) .

Advanced: How can researchers address low bioavailability in preclinical studies?

Answer:

  • Formulation optimization : Use nanoemulsions or liposomes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for improved absorption .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .

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